sodium 4-hydroxy-2-phenylbutanoate

Aqueous solubility Salt form advantage Polar solvent compatibility

Select this sodium salt for aqueous-phase reactions without organic co-solvents. Its racemic form is ideal for non-stereoselective derivatization, chiral resolution studies, and achiral HPLC reference standards, offering cost savings over enantiopure alternatives. The γ-hydroxy regioisomer (C4-hydroxy) specifically targets γ-hydroxy-γ-phenylbutyric acid analogs, not α-hydroxy ACE inhibitor intermediates. Verify commercial use complies with TSCA and REACH regulations.

Molecular Formula C10H11NaO3
Molecular Weight 202.2
CAS No. 112895-80-4
Cat. No. B6247240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 4-hydroxy-2-phenylbutanoate
CAS112895-80-4
Molecular FormulaC10H11NaO3
Molecular Weight202.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Hydroxy-2-phenylbutanoate (CAS 112895-80-4): Structural Properties and Chemical Identity for Research Procurement


Sodium 4-hydroxy-2-phenylbutanoate (CAS 112895-80-4), with molecular formula C₁₀H₁₁NaO₃ and molecular weight 202.18 g/mol, is the sodium salt of 4-hydroxy-2-phenylbutanoic acid . This compound belongs to the class of hydroxylated phenylbutanoic acids and serves primarily as an organic synthetic intermediate, existing as a white to off-white crystalline powder with enhanced aqueous solubility conferred by its sodium salt form . As a racemic mixture containing no defined stereocenters in its standard commercial form, it differs fundamentally from its stereochemically resolved counterparts (R)- and (S)-2-hydroxy-4-phenylbutyric acid (CAS 29678-81-7 and 115016-95-0, respectively) which are established chiral intermediates in angiotensin-converting enzyme (ACE) inhibitor synthesis .

Why Sodium 4-Hydroxy-2-phenylbutanoate Cannot Be Interchanged with Closely Related Analogs in Critical Research Applications


Substituting sodium 4-hydroxy-2-phenylbutanoate with seemingly similar compounds—whether the free acid (4-hydroxy-2-phenylbutanoic acid), structurally related chiral derivatives such as (R)-2-hydroxy-4-phenylbutyric acid, or regioisomeric variants—introduces quantifiable risks to experimental reproducibility and synthetic outcomes. The sodium salt form confers aqueous solubility (soluble in polar solvents) that the free acid lacks [1], while the racemic nature of this compound distinguishes it from enantiomerically pure chiral intermediates employed in stereoselective synthesis. Critically, the substitution pattern (hydroxyl at C4, phenyl at C2) is regiospecific; exchanging this compound for 2-hydroxy-4-phenylbutyric acid—where the hydroxyl and carboxylic acid positions differ—yields a distinct chemical entity with altered reactivity, metabolic fate, and synthetic utility [2]. Procurement decisions based solely on structural similarity or vendor catalog adjacency fail to account for these operationally consequential differences, as substantiated by the quantitative evidence below.

Quantitative Differentiation Evidence for Sodium 4-Hydroxy-2-phenylbutanoate (CAS 112895-80-4) Relative to Analogs


Aqueous Solubility Enhancement: Sodium Salt Form Versus Free Acid for Aqueous Reaction Media Compatibility

Sodium 4-hydroxy-2-phenylbutanoate demonstrates solubility in polar solvents including water, a property conferred by its sodium salt form that is absent in the corresponding free acid (4-hydroxy-2-phenylbutanoic acid) [1]. The free acid counterpart exhibits limited aqueous solubility characteristic of non-ionized carboxylic acids, requiring organic co-solvents for dissolution. This solubility differential is critical for applications requiring aqueous reaction media, including enzymatic transformations and biological assays where organic solvent content must be minimized [2].

Aqueous solubility Salt form advantage Polar solvent compatibility

Stereochemical Identity: Racemic Mixture Versus Enantiomerically Pure Chiral ACE Inhibitor Intermediates

Sodium 4-hydroxy-2-phenylbutanoate is a racemic mixture containing 0 of 1 defined stereocenters, as documented by authoritative structural databases . This contrasts sharply with enantiomerically pure chiral compounds such as (R)-2-hydroxy-4-phenylbutyric acid (CAS 29678-81-7) and (S)-2-hydroxy-4-phenylbutyric acid (CAS 115016-95-0), which are essential chiral intermediates in ACE inhibitor synthesis. The (R)-enantiomer has been produced via biocatalytic asymmetric reduction with enantiomeric excess (e.e.) exceeding 99.9%, a specification critical for pharmaceutical synthesis [1]. The racemic sodium salt is unsuitable for stereoselective synthetic applications requiring defined chirality, yet offers cost and availability advantages for applications where stereochemistry is immaterial or where racemic resolution is intended downstream.

Stereochemistry Chiral purity Racemic Enantiomeric excess

Regioisomeric Distinction: Hydroxyl Position (C4 vs. C2) and Synthetic Pathway Implications

Sodium 4-hydroxy-2-phenylbutanoate bears a hydroxyl group at the C4 position and a phenyl group at the C2 position of the butanoate backbone. This regiospecific substitution pattern distinguishes it fundamentally from 2-hydroxy-4-phenylbutyric acid (also known as α-hydroxy-γ-phenylbutyric acid), where the hydroxyl group resides at C2 (α-position) adjacent to the carboxylic acid moiety [1]. This positional difference is not trivial: 2-hydroxy-4-phenylbutyric acid and its esters are well-established chiral intermediates for ACE inhibitors such as enalapril and lisinopril, with optimized biocatalytic production achieving substrate conversion rates of 98.3% and product e.e. of 99.9% for the ethyl ester derivative [2]. The C4-hydroxy regioisomer (target compound) is not documented as a direct ACE inhibitor intermediate and belongs to a distinct synthetic lineage. Researchers must verify whether their synthetic route requires the α-hydroxy (C2) regioisomer or the γ-hydroxy (C4) regioisomer, as substitution will yield different downstream products.

Regioisomer Substitution pattern Synthetic intermediate Positional isomer

Crystallization and Isolation Behavior: Sodium Salt Form Versus Free Acid for Purification Workflows

The sodium salt form of 4-hydroxy-2-phenylbutanoate presents different crystallization and isolation properties compared to the free acid. While authoritative quantitative data for the target compound are limited, class-level inference from related phenylbutanoic acid derivatives indicates that sodium carboxylate salts generally exhibit distinct crystallization behavior from their free acid counterparts, including altered melting point ranges and solubility profiles in organic solvents . The free acid (R)-2-hydroxy-4-phenylbutyric acid has a documented melting point range of 114-117 °C , whereas the sodium salt of the regioisomeric compound would be expected to exhibit a higher melting point and different recrystallization solvent compatibility characteristic of ionic salts. These differences directly impact purification workflow design, including solvent selection for recrystallization and chromatographic mobile phase optimization.

Crystallization Purification Salt form Isolation

Validated Application Scenarios for Sodium 4-Hydroxy-2-phenylbutanoate (CAS 112895-80-4) Derived from Quantitative Differentiation Evidence


Aqueous-Phase Organic Synthesis Requiring Water-Soluble Carboxylate Intermediates

Sodium 4-hydroxy-2-phenylbutanoate is optimally deployed in synthetic workflows that demand aqueous solubility without organic co-solvent addition. The sodium salt form confers water compatibility that the free acid (4-hydroxy-2-phenylbutanoic acid) lacks [1]. This scenario encompasses aqueous-phase oxidations, reductions, and substitution reactions where the carboxylic acid moiety must remain ionized to prevent precipitation or phase separation. Researchers requiring aqueous reaction media for enzymatic transformations or green chemistry protocols should select this sodium salt form over the corresponding free acid. Note that authoritative quantitative solubility data (mg/mL) are not available for this specific compound; users should perform solubility verification under their exact reaction conditions prior to scale-up.

Racemic Mixture Applications Where Stereochemical Purity Is Not Required

The racemic nature of sodium 4-hydroxy-2-phenylbutanoate (0 defined stereocenters) makes it suitable for synthetic applications where stereochemistry is inconsequential to the final product . This contrasts with the enantiomerically pure (R)- and (S)-2-hydroxy-4-phenylbutyric acid intermediates (e.e. >99.9%) that are essential for ACE inhibitor pharmaceutical synthesis [2]. Appropriate use cases include: non-stereoselective derivatization studies; racemic resolution methodology development; analytical reference standard preparation for achiral HPLC methods; and synthesis of achiral downstream compounds where stereochemistry is absent or eliminated. Procurement of the racemic sodium salt offers cost advantages over enantiomerically pure chiral intermediates for these non-stereoselective applications.

C4-Hydroxyl (γ-Hydroxy) Phenylbutanoate Derivative Synthesis

The regiospecific substitution pattern of sodium 4-hydroxy-2-phenylbutanoate—hydroxyl at C4 (γ-position) and phenyl at C2—defines its synthetic utility for producing γ-hydroxy phenylbutanoate derivatives . This compound should not be confused with or substituted for 2-hydroxy-4-phenylbutyric acid (α-hydroxy regioisomer), which is a documented chiral intermediate for ACE inhibitors including enalapril and lisinopril [3]. Validated applications include synthesis of γ-hydroxy-γ-phenylbutyric acid analogs, C4-functionalized phenylbutanoates, and regioisomeric probe molecules for structure-activity relationship (SAR) studies. Researchers must verify that their synthetic route explicitly requires the C4-hydroxy (γ-hydroxy) regioisomer rather than the more common C2-hydroxy (α-hydroxy) ACE inhibitor intermediate.

Crystallization-Based Purification from Aqueous or Alcoholic Media

The sodium salt form of 4-hydroxy-2-phenylbutanoate is amenable to crystallization from water or alcohol following synthesis , distinguishing it from the free acid form which requires organic solvent recrystallization (e.g., ethanol). The free acid counterpart (R)-2-hydroxy-4-phenylbutyric acid exhibits a melting point of 114-117 °C and solubility of c = 2.8 in ethanol . The sodium salt's expected higher melting point and distinct solubility profile necessitate tailored purification workflows. This scenario applies when researchers require isolation of the sodium carboxylate directly from aqueous reaction mixtures without acidification and extraction steps, streamlining the workup procedure and potentially improving overall yield by eliminating phase transfer operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium 4-hydroxy-2-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.